N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide Useful for incorporating 7-Deaza-modified guanosine into oligonucleotides to disrupt unwanted hydrogen bonding.

Brand Name: Vulcanchem
CAS No.: 121767-97-3
VCID: VC0043952
InChI: InChI=1S/C44H54N7O7P/c1-30(2)51(31(3)4)59(56-26-12-24-45)58-38-27-40(50-25-23-37-41(50)47-43(48-42(37)52)46-29-49(5)6)57-39(38)28-55-44(32-13-10-9-11-14-32,33-15-19-35(53-7)20-16-33)34-17-21-36(54-8)22-18-34/h9-11,13-23,25,29-31,38-40H,12,26-28H2,1-8H3,(H,47,48,52)/b46-29+/t38-,39+,40+,59?/m0/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)N=CN(C)C
Molecular Formula: C44H54N7O7P
Molecular Weight: 823.932

N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

CAS No.: 121767-97-3

Cat. No.: VC0043952

Molecular Formula: C44H54N7O7P

Molecular Weight: 823.932

* For research use only. Not for human or veterinary use.

N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide - 121767-97-3

Specification

Description Useful for incorporating 7-Deaza-modified guanosine into oligonucleotides to disrupt unwanted hydrogen bonding.

CAS No. 121767-97-3
Molecular Formula C44H54N7O7P
Molecular Weight 823.932
IUPAC Name N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Standard InChI InChI=1S/C44H54N7O7P/c1-30(2)51(31(3)4)59(56-26-12-24-45)58-38-27-40(50-25-23-37-41(50)47-43(48-42(37)52)46-29-49(5)6)57-39(38)28-55-44(32-13-10-9-11-14-32,33-15-19-35(53-7)20-16-33)34-17-21-36(54-8)22-18-34/h9-11,13-23,25,29-31,38-40H,12,26-28H2,1-8H3,(H,47,48,52)/b46-29+/t38-,39+,40+,59?/m0/s1
Standard InChI Key HBENOWJVIKVUGF-KHYNPFBXSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)N=CN(C)C

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